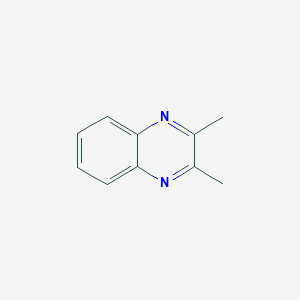

2,3-Dimethylquinoxaline

描述

2,3-Dimethylquinoxaline is a quinoxaline derivative characterized by the substitution of methyl groups at the second and third positions of the quinoxaline ring.

准备方法

Synthetic Routes and Reaction Conditions: 2,3-Dimethylquinoxaline can be synthesized through several methods. One common approach involves the condensation of o-phenylenediamine with 2,3-butanedione under acidic conditions. The reaction typically proceeds as follows: [ \text{C}_6\text{H}_4(\text{NH}_2)_2 + \text{C}_4\text{H}6\text{O}2 \rightarrow \text{C}{10}\text{H}{10}\text{N}_2 + 2\text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more efficient and scalable processes, such as catalytic methods or continuous flow reactions. These methods aim to optimize yield and purity while minimizing waste and energy consumption .

化学反应分析

Types of Reactions: 2,3-Dimethylquinoxaline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione under specific conditions.

Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups into the quinoxaline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products:

Oxidation: Quinoxaline-2,3-dione.

Reduction: Dihydroquinoxaline derivatives.

Substitution: Various substituted quinoxalines depending on the reagents used.

科学研究应用

Antifungal Activity

DMQ has demonstrated significant antifungal activity, particularly against Madurella mycetomatis, a major causative agent of eumycetoma. In vitro studies revealed that DMQ inhibited the growth of this pathogen with a minimum inhibitory concentration (MIC) of 312 µg/ml. Furthermore, in vivo studies using a topical gel formulation showed effective treatment outcomes in animal models, with lesions disappearing after 14 days of treatment .

| Pathogen | MIC (µg/ml) | Formulation | Study Type |

|---|---|---|---|

| Madurella mycetomatis | 312 | 1% DMQ gel | In vitro & In vivo |

| Candida tropicalis | 1.125 | Not specified | In vitro |

| Cryptococcus neoformans | 9 | Not specified | In vitro |

Broad-Spectrum Antimicrobial Activity

Beyond its antifungal properties, DMQ has been identified as a broad-spectrum antimicrobial agent. It exhibited favorable results in treating infections caused by various microorganisms, indicating its potential utility in developing new antimicrobial therapies .

Gastroprotective Effects

DMQ has shown promising gastroprotective effects against indomethacin-induced gastric ulcers in animal models. Histopathological evaluations indicated that DMQ treatment resulted in significant alterations that favorably impacted gastric mucosa integrity, suggesting its potential as a therapeutic agent for gastrointestinal disorders .

Safety Assessments

A comprehensive toxicity evaluation of DMQ was conducted through both in vitro and in vivo studies. The results indicated that DMQ is non-carcinogenic and well-tolerated at concentrations up to 100 µM in various cell lines, including human embryonic kidney cells and hepatocellular carcinoma cells. Furthermore, animal studies showed no adverse effects at tested doses, highlighting its safety profile for potential therapeutic applications .

| Toxicity Parameter | In Vitro Result | In Vivo Result |

|---|---|---|

| Hepatotoxicity | No significant reduction in ATP at ≤100 µM | Well tolerated in mice and rats |

| Carcinogenicity | Non-carcinogenic (cell transformation assay) | Supported by OECD-based toxicity data |

Mechanistic Insights

Research has indicated that the biological activity of DMQ may be attributed to its ability to modulate various cellular pathways. For example, it influences oxidative stress responses and immune cell mobilization, which may enhance its antimicrobial efficacy . Further studies are necessary to elucidate the exact mechanisms through which DMQ exerts its biological effects.

作用机制

The mechanism of action of 2,3-Dimethylquinoxaline varies depending on its application:

Antimicrobial Activity: The compound disrupts microbial cell membranes and interferes with essential enzymatic processes, leading to cell death.

Gastroprotective Effects: It modulates inflammatory pathways by decreasing levels of pro-inflammatory biomarkers and increasing gastroprotective mediators such as prostaglandin E2 and mucin.

相似化合物的比较

2,3-Dimethylquinoxaline can be compared to other quinoxaline derivatives, such as:

Quinoxaline: The parent compound, which lacks the methyl substitutions at positions 2 and 3.

2-Methylquinoxaline: A derivative with a single methyl group at position 2.

3-Methylquinoxaline: A derivative with a single methyl group at position 3.

Uniqueness: The presence of two methyl groups at positions 2 and 3 in this compound enhances its lipophilicity and may contribute to its unique biological activities compared to other quinoxaline derivatives .

生物活性

2,3-Dimethylquinoxaline (DMQ) is a compound that has garnered attention in recent years for its diverse biological activities, particularly in the fields of antimicrobial and antifungal research. This article explores the biological activity of DMQ, detailing its efficacy against various pathogens, its pharmacokinetic properties, and its safety profile based on recent studies.

Overview of this compound

DMQ is a synthetic derivative of quinoxaline, a bicyclic compound known for its broad spectrum of biological activities. Research indicates that DMQ exhibits significant antimicrobial properties, making it a candidate for therapeutic applications against fungal infections and possibly other pathogens.

Antifungal Activity

Recent studies have demonstrated that DMQ possesses potent antifungal activity. A notable investigation evaluated its efficacy against Madurella mycetomatis, a causative agent of eumycetoma, and Candida albicans, among others.

Efficacy Data

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Madurella mycetomatis | 312 µg/ml |

| Cryptococcus neoformans | 9 µg/ml |

| Candida tropicalis | 15 µg/ml |

The study indicated that DMQ effectively inhibited the growth of these fungi in vitro, showcasing its potential as a natural antifungal agent .

Pharmacokinetics

The pharmacokinetic properties of DMQ have been assessed using computational models. The compound demonstrated favorable absorption, distribution, metabolism, and excretion (ADME) characteristics:

- Absorption : High solubility in water.

- Distribution : Good bioavailability.

- Metabolism : Predicted to inhibit CYP1A2 enzyme but does not significantly affect other cytochrome P450 enzymes.

- Excretion : Potentially low toxicity with an LD50 greater than 2000 mg/kg in rodent models .

Toxicological Profile

The safety profile of DMQ has been evaluated through various in vivo and in vitro studies. Key findings include:

- In vitro Toxicity : At concentrations below 100 µM, DMQ exhibited minimal toxicity to human hepatocellular carcinoma cells (HepG2), with no significant reduction in ATP levels observed .

- In vivo Safety : In animal models, DMQ was well tolerated with no adverse clinical signs. However, some hematological changes were noted:

| Parameter | Control Group | DMQ Treatment Group |

|---|---|---|

| White Blood Cell Count | Baseline | Increased by 188.8% |

| Platelet Count | Baseline | Increased by 99.8% |

Histological evaluations revealed mild changes in renal corpuscles and hyperplasia of testosterone-secreting cells at higher doses .

Case Studies and Research Findings

- Antifungal Efficacy Study : A study published in the Journal of Pharmaceutical Sciences assessed DMQ's antifungal activity against ten different fungal species using a microdilution assay. The results confirmed its broad-spectrum antifungal potential .

- Toxicity Evaluation Study : Another comprehensive study focused on the toxicological assessment of DMQ using OECD guidelines. It highlighted that DMQ did not induce significant toxicity at therapeutic doses but raised concerns about potential leukocytosis at higher concentrations .

属性

IUPAC Name |

2,3-dimethylquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-7-8(2)12-10-6-4-3-5-9(10)11-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKHNZQFCDGOQGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N=C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4062355 | |

| Record name | Quinoxaline, 2,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cream colored or brown powder; [Alfa Aesar MSDS] | |

| Record name | 2,3-Dimethylquinoxaline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9926 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2379-55-7 | |

| Record name | 2,3-Dimethylquinoxaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2379-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dimethylquinoxaline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002379557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dimethylquinoxaline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1789 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinoxaline, 2,3-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Quinoxaline, 2,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dimethylquinoxaline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.421 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DIMETHYLQUINOXALINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4K2NH2OBE9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2,3-Dimethylquinoxaline?

A1: this compound has the molecular formula C10H10N2 and a molecular weight of 158.20 g/mol. [] (https://www.semanticscholar.org/paper/eaaaa833929f3cff5481d38d72a613bb27b2b050)

Q2: What spectroscopic data is available for characterizing this compound?

A2: Researchers commonly utilize techniques like UV/Vis, IR, 1H NMR, 13C NMR, and mass spectrometry to characterize this compound. [, , , , , , , , ]

Q3: Is this compound a planar molecule?

A3: X-ray crystallography studies confirm that this compound exists as a planar molecule in its crystalline form. [] (https://www.semanticscholar.org/paper/eaaaa833929f3cff5481d38d72a613bb27b2b050)

Q4: How is this compound used in analytical chemistry?

A4: this compound is a valuable derivatizing agent in quantifying diacetyl in beverages like beer. The derivatization reaction with o-phenylenediamine forms a stable and detectable compound for analysis by GC/MS or HPLC. [, , ]

Q5: Can this compound act as a ligand in coordination chemistry?

A5: Yes, this compound can function as a ligand, coordinating with transition metals like copper and nickel to form complexes with varying geometries. [, , , ]

Q6: How does this compound behave in electrochemical reactions?

A6: Studies reveal that this compound undergoes two successive one-electron reductions in acidic environments. Its reduced forms exhibit reactivity towards molecular oxygen, making it relevant for catalytic oxygen reduction. []

Q7: What is known about the photochemical reactivity of this compound?

A7: this compound participates in photochemical reactions. For example, under irradiation, it adds to tetrahydrofuran, primarily yielding a 1,2-addition product. []

Q8: Does this compound possess any antifungal activity?

A8: Research suggests that this compound demonstrates in vitro and in vivo antifungal activity against Madurella mycetomatis, a fungus responsible for eumycetoma. [, ]

Q9: Has the toxicity of this compound been evaluated?

A9: Toxicity studies in rodents indicate an acceptable safety profile for this compound, although some changes in blood parameters and histological findings at high doses necessitate further investigation. [, , ]

Q10: What are the potential applications of this compound in wound healing?

A10: Preliminary research using a rat model suggests that this compound hydrogel may accelerate wound healing, potentially through its anti-inflammatory properties. []

Q11: Does this compound show any potential as a gastroprotective agent?

A11: Studies in a rat model of indomethacin-induced gastric ulcer indicate that this compound might exert gastroprotective effects by modulating inflammatory mediators and enhancing mucosal defense mechanisms. []

Q12: How can this compound-1-oxides be synthesized?

A12: An efficient synthesis route involves the cyclization of 2-(arylimino)-3-(hydroxyimino)butanes using bis(acetoxy)phenyl-λ3-iodane as an oxidant. []

Q13: What happens when 6-halogeno-2,3-dimethylquinoxalines react with potassium amide?

A13: Amination reactions occur, leading to the formation of 5-amino and 6-amino derivatives. Interestingly, the reaction proceeds through the intermediate formation of 5,6-didehydro-2,3-dimethylquinoxaline. []

Q14: Can this compound be used to build more complex heterocyclic systems?

A14: Yes, it can be a building block for synthesizing tricyclic pyridoquinoxalines via the Gould-Jacobs reaction. This involves reacting 6-amino-2,3-dimethylquinoxaline with (alkoxymethylidene)malonic derivatives. []

Q15: How does the structure of this compound relate to its biological activity?

A15: While specific SAR data is limited in the provided papers, modifications to the quinoxaline core, such as substitutions at different positions or the introduction of N-oxides, can influence its biological activity and pharmacological properties. [, , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。